molecular formula C10H12N2O2 B6256760 4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1779765-90-0

4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B6256760
CAS No.: 1779765-90-0
M. Wt: 192.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzene ring fused with a diazole ring, which contains nitrogen atoms at positions 1 and 3 The hydroxymethyl group at position 4 and the dimethyl groups at positions 1 and 3 further define its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(hydroxymethyl)benzaldehyde with 1,3-dimethylurea under acidic conditions to form the desired benzodiazole ring system. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a dihydro derivative with altered electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of 4-(carboxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.

    Reduction: Formation of 4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazoline.

    Substitution: Formation of various substituted benzodiazoles depending on the electrophile used.

Scientific Research Applications

4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the benzodiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole: Lacks the hydroxymethyl and dimethyl groups, resulting in different chemical and biological properties.

    4-(hydroxymethyl)benzaldehyde: Contains the hydroxymethyl group but lacks the diazole ring, leading to different reactivity.

    1,3-dimethylurea: Contains the dimethyl groups but lacks the benzene and diazole rings, resulting in different applications.

Uniqueness

4-(hydroxymethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the hydroxymethyl and dimethyl groups, along with the benzodiazole ring, allows for a wide range of applications and interactions that are not possible with simpler or structurally different compounds.

Properties

CAS No.

1779765-90-0

Molecular Formula

C10H12N2O2

Molecular Weight

192.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.